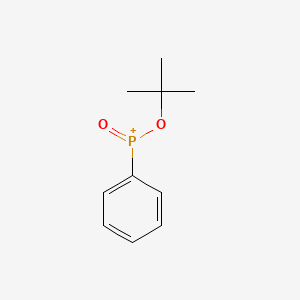
tert-Butoxy(oxo)phenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butoxy(oxo)phenylphosphanium is a compound of interest in the field of organophosphorus chemistry. It is characterized by the presence of a tert-butoxy group, an oxo group, and a phenyl group attached to a phosphorus atom. This compound is notable for its unique structural features and reactivity, making it a valuable subject of study in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butoxy(oxo)phenylphosphanium can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butoxy(oxo)phenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. These reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .
Scientific Research Applications
tert-Butoxy(oxo)phenylphosphanium has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butoxy(oxo)phenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through covalent bonding or non-covalent interactions. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butoxy(oxo)phenylphosphanium include:
- tert-Butyl(oxo)phenylphosphine
- tert-Butyl(oxo)phenylphosphonate
- tert-Butyl(oxo)phenylphosphorane .
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of bulky substituents on the reactivity and stability of organophosphorus compounds .
Properties
CAS No. |
143490-03-3 |
|---|---|
Molecular Formula |
C10H14O2P+ |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxy-oxo-phenylphosphanium |
InChI |
InChI=1S/C10H14O2P/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1 |
InChI Key |
QLRJMIXPTLJHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[P+](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
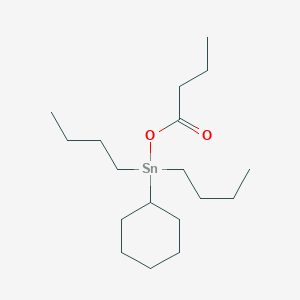
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
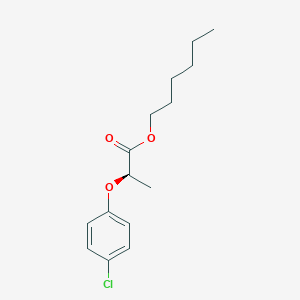
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
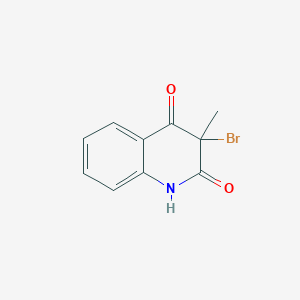
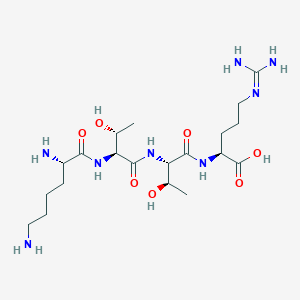
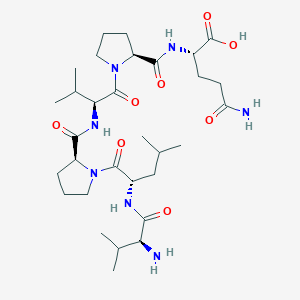
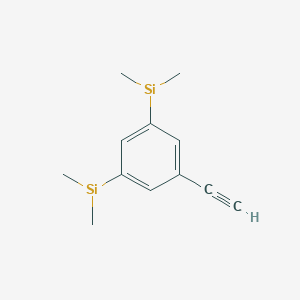
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
